molecular formula C18H20O5 B7776916 6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine

6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine

Cat. No.: B7776916
M. Wt: 316.3 g/mol
InChI Key: FTELRCWDCVRTFE-UHFFFAOYSA-N
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Description

6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine (CAS: 72011-23-5; InChIKey: FTELRCWDCVRTFE-UHFFFAOYSA-N) is a dibenzo-fused 15-membered crown ether containing five oxygen atoms in the macrocyclic ring. Its structure comprises two benzene rings fused to a pentaoxacyclopentadecine core, creating a rigid cavity optimized for cation binding. This compound is commercially available for research purposes (e.g., AK Scientific) and is used in supramolecular chemistry for ion recognition and catalysis .

Properties

IUPAC Name

2,9,12,15,18-pentaoxatricyclo[17.4.0.03,8]tricosa-1(23),3,5,7,19,21-hexaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-3-7-17-15(5-1)21-13-11-19-9-10-20-12-14-22-16-6-2-4-8-18(16)23-17/h1-8H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTELRCWDCVRTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC=CC=C2OC3=CC=CC=C3OCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Bifunctional Monomers

This method involves reacting diols, diamines, or diacids with complementary electrophilic groups. For oxygen-rich macrocycles, resorcinol derivatives and polyethers are common precursors. For example, oxazinooxazines—structurally related macrocycles—are synthesized via condensation of amino alcohols with aldehydes or ketones under acidic conditions.

Synthesis of Pentaoxacyclopentadecine Derivatives

Although explicit protocols for 6,7,9,10,12,13-hexahydrodibenzo[b,e]pentaoxacyclopentadecine are unavailable, analogous syntheses provide critical insights:

Resorcinol-Based Condensation

The synthesis of hexahydrodibenzopyranones, such as nabilone, involves condensing 5-substituted resorcinols with dienes in dichloromethane (DCM) using triflic anhydride as a catalyst. Key steps include:

  • Activation of Resorcinol : Triflic anhydride protonates resorcinol, enhancing its electrophilicity.

  • Diene Addition : A 1-methoxy-4-(1-hydroxy-1-methyl)-ethyl-1,4-cyclohexadiene derivative is added at −20°C to minimize side reactions.

  • Cyclization : Warming the mixture to 0°C promotes annulation, yielding a cis-isomer intermediate.

Example Conditions :

PrecursorCatalystSolventTemperatureYield
5-(1,1-dimethylheptyl)resorcinolTriflic anhydrideDCM−20°C → 0°C83.3%

Critical Analysis of Reaction Parameters

Solvent Effects

Polar aprotic solvents like DCM and DMF are preferred for their ability to stabilize charged intermediates. In nabilone synthesis, DCM’s low dielectric constant (ε = 8.93) prevents premature precipitation, enabling high yields (83.3%). Conversely, toluene—a non-polar solvent—reduces yields to 81% under similar conditions.

Catalytic Systems

Triflic anhydride outperforms traditional Lewis acids (e.g., SnCl₄) by minimizing toxicity and simplifying purification. In dibenzoazepine-dione synthesis, palladium catalysts enabled C–N bond formation but required stringent inert conditions.

Temperature Control

Low temperatures (−20°C) favor kinetic control, reducing oligomerization. Subsequent warming (0°C) allows equilibration toward the thermodynamically stable macrocycle .

Chemical Reactions Analysis

Types of Reactions

6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

Structural Characteristics

The compound features a pentaoxacyclopentadecine structure which contributes to its chemical reactivity and interaction with other molecules. Its crown ether-like properties make it particularly interesting for applications in coordination chemistry and material science.

Coordination Chemistry

6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine acts as a ligand in coordination complexes. Its ability to form stable complexes with metal ions has been investigated for potential uses in catalysis and sensor technology.

Case Study: Metal Complex Formation

Research has shown that this compound can effectively coordinate with transition metals such as copper and nickel. These metal complexes exhibit enhanced catalytic activity in organic transformations such as oxidation reactions.

Material Science

Due to its unique structure, this compound has been explored as a building block for synthesizing novel materials. Its ability to form supramolecular structures makes it suitable for applications in nanotechnology and polymer science.

The compound's crown ether-like characteristics allow it to encapsulate small molecules and ions. This property is being studied for applications in drug delivery systems where controlled release of therapeutic agents is required.

Example Application

In vivo studies have indicated that formulations containing this compound can enhance the solubility and bioavailability of poorly soluble drugs.

Analytical Chemistry

The compound can be utilized as a reagent in analytical chemistry for the detection of specific ions or small molecules due to its selective binding properties.

Research Findings

Studies have demonstrated its effectiveness in detecting heavy metals in environmental samples through colorimetric assays.

Mechanism of Action

The mechanism of action of 6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine involves its interaction with specific molecular targets. The compound can form stable complexes with various ions and molecules, influencing their behavior and reactivity. The pathways involved often include binding to specific receptors or enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Substituent Effects on Properties
Compound Name CAS Substituents Molecular Formula Key Properties
Target Compound 72011-23-5 None (parent structure) C₁₈H₂₀O₅ Rigid cavity, Na⁺/K⁺ selectivity, moderate solubility in organic solvents
15,16-Diethynyl derivative 680573-26-6 Ethynyl groups at C15, C16 C₁₈H₂₀O₅ Enhanced π-conjugation; increased rigidity and potential for optoelectronic applications
15-Bromo derivative 60835-72-5 Bromine at C15 C₁₄H₁₉BrO₅ Higher molecular weight (388.21 g/mol); bromine enables further functionalization (e.g., Suzuki coupling)
15,16-Bis((4-nitrophenoxy)methyl) derivative N/A Nitrophenoxy arms C₂₉H₃₀N₂O₁₀ Electron-withdrawing nitro groups; stabilizes cation binding via hydrogen bonding (C–H···O interactions)
Tetrabromo derivative (BD01447549) N/A Four bromine atoms C₁₈H₁₆Br₄O₅ Increased lipophilicity; altered cavity geometry due to steric effects

Cavity Size and Cation Selectivity

The target compound’s 15-membered ring with five oxygen atoms favors binding to sodium ions (Na⁺), analogous to 15-crown-5. In contrast:

  • Azulenylvinyl-substituted crown ethers (e.g., (E)-4(3) in ) exhibit expanded cavities due to bulky aromatic substituents, shifting selectivity toward larger cations like K⁺ or Cs⁺ .
  • Double-armed derivatives (e.g., nitro-functionalized in ) show enhanced binding affinity for transition metals (e.g., Ag⁺) due to additional coordination sites .

Commercial Availability and Pricing

Table 2: Pricing and Availability (USD)
Compound Name Supplier 100mg Price Availability
Target Compound AK Scientific Not explicitly listed Global stock
15,16-Diethynyl derivative Aaron Chemicals $383 1 week
15-Bromo derivative BLD Pharm $362 (500mg) 1g/5g/10g

Biological Activity

Chemical Structure and Properties

6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine is a complex organic compound characterized by its unique polycyclic structure which includes multiple ether linkages. Its molecular formula is C18H20O5C_{18}H_{20}O_{5} and it has a molecular weight of 316.35 g/mol. The compound is classified under the category of crown ethers and similar macrocyclic compounds known for their ability to form complexes with cations.

Biological Activity

The biological activity of compounds like 6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine can be inferred from studies on related crown ethers and polyether compounds. Here are some key areas of interest:

  • Ion Selectivity : Crown ethers are known for their ability to selectively bind certain ions (e.g., potassium ions). This selectivity is crucial in biological systems where ion transport is essential for processes such as nerve impulse transmission and muscle contraction.
  • Antimicrobial Properties : Some derivatives of crown ethers exhibit antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.
  • Drug Delivery Systems : The unique structure allows for potential applications in drug delivery. By encapsulating drugs within the crown ether structure or utilizing its ion-binding properties to enhance solubility and bioavailability.

Case Studies

While specific case studies on this exact compound may be limited due to its complexity and specificity in research focus, studies on similar compounds have yielded valuable insights:

  • Ion Binding Studies : Research has demonstrated that polyether compounds can effectively bind alkali metal ions in aqueous solutions. This property can be leveraged in biochemical applications where ion transport is critical.
  • Antimicrobial Testing : A study evaluating the antimicrobial efficacy of various crown ethers found that certain structural modifications significantly enhanced their effectiveness against Gram-positive and Gram-negative bacteria.
  • Drug Interaction Studies : Investigations into the interactions between drugs and crown ether-based carriers have shown promising results in improving pharmacokinetics through enhanced solubility and targeted delivery.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
15-Crown-5Selective binding to potassium ions
Dibenzo-18-crown-6Antimicrobial activity
12-Crown-4Drug solubilization and delivery enhancement

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